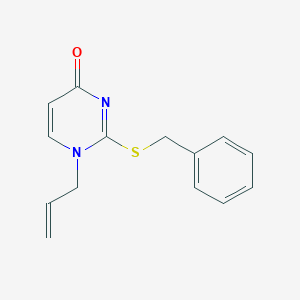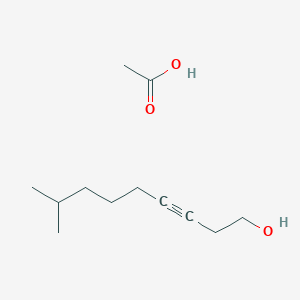![molecular formula C12H21N B14369974 Decahydro-2H-7,11-methanopyrido[1,2-a]azocine CAS No. 90038-88-3](/img/structure/B14369974.png)
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is a complex organic compound characterized by its unique polycyclic structure It contains a combination of six-membered, eight-membered, ten-membered, and twelve-membered rings, along with a tertiary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to fit into various binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothieno[2,3-d]azocine: Another polycyclic compound with similar structural features.
Tetrahydrothieno[3,2-c]pyridine: Shares some structural similarities but differs in ring composition.
Uniqueness
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is unique due to its combination of multiple ring sizes and the presence of a tertiary amine group. This structural complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
90038-88-3 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
7-azatricyclo[7.3.1.02,7]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-7-13-9-10-4-3-5-11(8-10)12(13)6-1/h10-12H,1-9H2 |
InChI Key |
MEZILLOVWHBSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC3CCCC(C3)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)

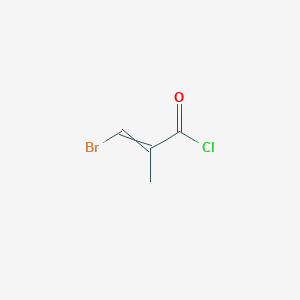
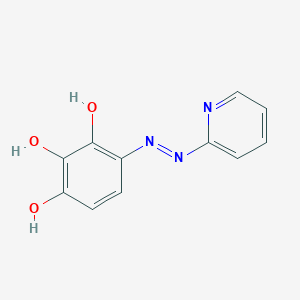
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
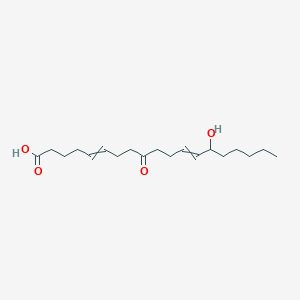
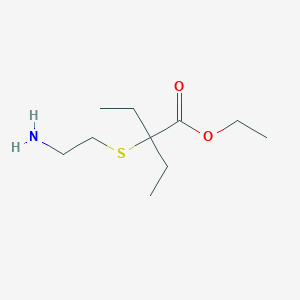
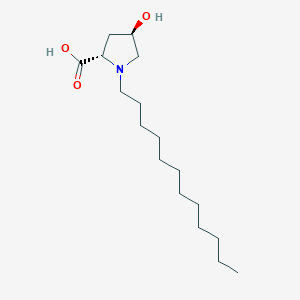
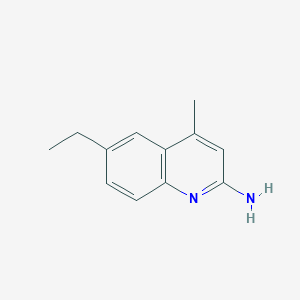

![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
